molecular formula C16H7F6N5O6 B2594132 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one CAS No. 339018-19-8

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one

Cat. No.: B2594132
CAS No.: 339018-19-8
M. Wt: 479.251
InChI Key: DQSBRTLBMJHWAC-UHFFFAOYSA-N
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Description

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and trifluoromethoxy groups attached to a phenyl ring, along with a triazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro groupsThe final step involves the formation of the triazolone ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one is unique due to the combination of its triazolone core with nitro, trifluoromethyl, and trifluoromethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F6N5O6/c17-15(18,19)8-5-11(26(29)30)13(12(6-8)27(31)32)25-14(28)24(7-23-25)9-1-3-10(4-2-9)33-16(20,21)22/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSBRTLBMJHWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN(C2=O)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F6N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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